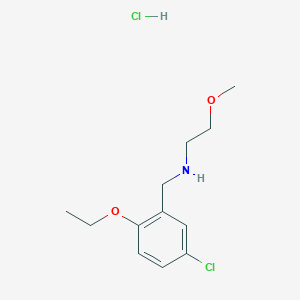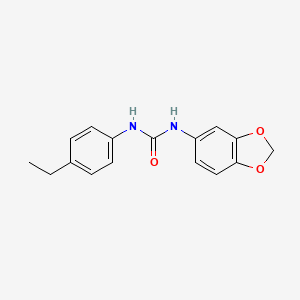![molecular formula C15H16F3N5O2 B5369286 4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5369286.png)
4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine, also known as MRS 1754, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic receptor family, which is involved in various physiological processes, such as platelet aggregation, smooth muscle contraction, and neurotransmitter release. MRS 1754 has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Wirkmechanismus
4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine 1754 selectively binds to the P2Y1 receptor and inhibits its activation by the natural ligand adenosine diphosphate (ADP). This leads to a decrease in the intracellular calcium concentration and subsequent inhibition of platelet aggregation and other physiological processes mediated by the P2Y1 receptor.
Biochemical and Physiological Effects:
This compound 1754 has been shown to have various biochemical and physiological effects, particularly in the cardiovascular system. It inhibits platelet aggregation and thrombus formation, which can be beneficial in the treatment of thrombotic disorders. It also has vasodilatory effects, which can be useful in the treatment of hypertension and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine 1754 in lab experiments is its selective antagonism of the P2Y1 receptor, which allows for specific investigation of the role of this receptor in various physiological processes. However, one limitation is that this compound 1754 may have off-target effects on other purinergic receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine 1754 and the P2Y1 receptor. One area of interest is the development of more selective antagonists of the P2Y1 receptor, which can help to further elucidate its role in various physiological processes. Another direction is the investigation of the potential therapeutic applications of this compound 1754 and other P2Y1 receptor antagonists in the treatment of thrombotic disorders and other cardiovascular diseases. Additionally, the development of novel drug delivery systems for this compound 1754 can help to improve its pharmacokinetic properties and enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine 1754 involves several steps, including the reaction of 4-aminobenzophenone with 5-methyl-1H-tetrazole, followed by the reaction with 2-(trifluoromethyl)morpholine. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine 1754 has been used in various scientific research applications, particularly in pharmacology and drug discovery. Its selective antagonism of the P2Y1 receptor makes it a valuable tool for investigating the role of this receptor in various physiological processes. For example, this compound 1754 has been used to study the involvement of the P2Y1 receptor in platelet aggregation, which is important in the formation of blood clots.
Eigenschaften
IUPAC Name |
[4-[(5-methyltetrazol-1-yl)methyl]phenyl]-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O2/c1-10-19-20-21-23(10)8-11-2-4-12(5-3-11)14(24)22-6-7-25-13(9-22)15(16,17)18/h2-5,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAVRASVROYVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=CC=C(C=C2)C(=O)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5369212.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-(3-methoxypropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5369214.png)
![N~3~-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5369215.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-N'-(2-furylmethyl)urea](/img/structure/B5369221.png)
![1'-(isoquinolin-1-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5369228.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5369231.png)

![3-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5369257.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
![1-[3-(2-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5369269.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)


![methyl 4-[(3-{[(2-chlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5369303.png)